molecular formula C5H4LiN B8700134 pyridin-3-yllithium CAS No. 60573-68-4

pyridin-3-yllithium

Cat. No.: B8700134
CAS No.: 60573-68-4
M. Wt: 85.1 g/mol
InChI Key: CWJCFOZDFPMHBR-UHFFFAOYSA-N
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Description

Pyridin-3-yllithium is an organolithium reagent characterized by a lithium atom bonded to the pyridine ring at the 3-position. Organolithium compounds are highly reactive due to the polar Li–C bond, making them indispensable in synthetic organic chemistry for nucleophilic additions, deprotonations, and cross-coupling reactions. This compound, in particular, leverages the electron-deficient pyridine ring to modulate reactivity, enabling selective transformations in heterocyclic chemistry. Its synthesis typically involves lithiation of 3-bromopyridine or transmetallation reactions under inert conditions to prevent decomposition .

Properties

CAS No.

60573-68-4

Molecular Formula

C5H4LiN

Molecular Weight

85.1 g/mol

IUPAC Name

lithium;3H-pyridin-3-ide

InChI

InChI=1S/C5H4N.Li/c1-2-4-6-5-3-1;/h1-2,4-5H;/q-1;+1

InChI Key

CWJCFOZDFPMHBR-UHFFFAOYSA-N

Canonical SMILES

[Li+].C1=C[C-]=CN=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridin-3-yllithium can be synthesized through the lithiation of pyridine derivatives. One common method involves the reaction of pyridine with an organolithium reagent, such as n-butyllithium, in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically occurs at low temperatures to prevent side reactions and ensure high yields.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These processes often utilize automated systems to precisely control reaction conditions, such as temperature and reagent concentrations, thereby optimizing the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Pyridin-3-yllithium undergoes a variety of chemical reactions, including:

    Nucleophilic Addition: It can add to electrophiles such as carbonyl compounds, forming new carbon-carbon bonds.

    Substitution Reactions: It can participate in substitution reactions, replacing halogen atoms in halopyridines.

    Oxidation and Reduction: this compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pyridin-3-yllithium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which pyridin-3-yllithium exerts its effects involves its role as a nucleophile. It readily donates its electron pair to electrophilic centers, facilitating the formation of new chemical bonds. This nucleophilic behavior is central to its utility in organic synthesis, where it enables the construction of complex molecular architectures. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is utilized .

Comparison with Similar Compounds

Table 1: Key Structural Properties

Compound Substituent/Functional Group Molecular Weight (g/mol) CAS No. Key Feature
This compound Li at 3-position ~101.02 (calculated) Not available High nucleophilicity, air-sensitive
5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol Thiol, triazole 178.21 32362-88-2 Electron-withdrawing thiol group
(3-Methylaminomethyl)pyridine Methylaminomethyl 122.17 Not provided Electron-donating amino group
3-Nitro-2-(pyridin-2-ylthio)pyridine Nitro, thioether 263.29 4262-11-7 Strong electron-withdrawing effects

Key Insights :

  • This compound’s reactivity is enhanced by the electron-deficient pyridine ring and the polar Li–C bond, unlike derivatives with electron-donating groups (e.g., (3-Methylaminomethyl)pyridine) .
  • Compounds with electron-withdrawing groups (e.g., nitro, thiol) exhibit reduced nucleophilicity but improved stability .

Key Insights :

  • This compound’s extreme reactivity often necessitates low-temperature conditions, unlike its acylated derivatives (e.g., 13a, 13b), which are stable at room temperature and achieve high yields (66–73%) in proline functionalization .
  • Thiol- and triazole-containing pyridine derivatives (e.g., 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol) are utilized in coordination chemistry rather than traditional organometallic reactions .

Key Insights :

  • This compound requires stringent safety protocols (e.g., inert atmosphere) due to its pyrophoric nature, unlike less reactive derivatives like 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol, which only necessitate basic lab safety .

Computational and Conformational Analysis

  • Computational studies on pyridine derivatives (e.g., 5-(Pyridin-3-yl)-3,4-dihydro-2H analogs) reveal that substituents significantly influence molecular geometry and stabilization energies . This compound likely adopts a planar conformation to maximize charge delocalization, contrasting with bulky derivatives (e.g., trityloxymethyl-pyrrolidinone), which exhibit steric hindrance .

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